

Physical and chemical properties of Epicoprostanol-d5

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Compound of Interest

Compound Name: *Epicoprostanol-d5*

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An In-depth Technical Guide to Epicoprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol-d5 is the deuterated form of Epicoprostanol, a saturated derivative of cholesterol. In its deuterated form, it serves as an invaluable tool in analytical and metabolic research, primarily utilized as an internal standard for the accurate quantification of Epicoprostanol and other related sterols in various biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of **Epicoprostanol-d5**, alongside detailed experimental protocols for its use and analysis.

Physical and Chemical Properties

While specific experimental data for the physical properties of **Epicoprostanol-d5** are not readily available in the literature, the properties of its non-deuterated counterpart, Epicoprostanol, provide a close approximation. The primary differences will be in properties influenced by mass, such as molecular weight and density.

Property	Value	Source/Comment
Chemical Name	5 β -Cholestan-3 α -ol-d5	MedChemExpress
Synonyms	Epicoprostanol-d5	MedChemExpress
Molecular Formula	C ₂₇ H ₄₃ D ₅ O	MedChemExpress[1]
Molecular Weight	393.70 g/mol	MedChemExpress[1]
Appearance	Solid, White to Off-White	Inferred from Epicoprostanol
Melting Point	Not explicitly reported. Unlabeled Epicoprostanol: 108-112 °C.	Sigma-Aldrich
Boiling Point	Not reported.	
Solubility	Not explicitly reported. Unlabeled Epicoprostanol is soluble in chloroform.	Sigma-Aldrich
Purity	Commercially available up to 99.30%.	MedChemExpress
Storage Conditions	Recommended storage at -20°C or -80°C for long-term stability.	MedChemExpress

Experimental Protocols

The primary application of **Epicoprostanol-d5** is as an internal standard in mass spectrometry-based analytical methods for the quantification of sterols. Below are generalized, yet detailed, experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

GC-MS is a widely used technique for the separation and quantification of volatile and thermally stable compounds like sterols. Derivatization is typically required to increase the

volatility of the sterols.

1. Sample Preparation and Extraction:

- **Internal Standard Spiking:** A known amount of **Epicoprostanol-d5** is added to the biological sample (e.g., plasma, tissue homogenate, fecal extract) at the beginning of the extraction process. This accounts for analyte loss during sample preparation.
- **Saponification:** To hydrolyze sterol esters and release free sterols, the sample is treated with a strong base (e.g., ethanolic potassium hydroxide) and heated.
- **Extraction:** The non-saponifiable lipids, including the sterols and the internal standard, are extracted from the aqueous mixture using an organic solvent such as hexane or diethyl ether.
- **Solvent Evaporation:** The organic solvent is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

- The dried extract is derivatized to increase the volatility of the sterols. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- The reaction is typically carried out at 60-80°C for 30-60 minutes.

3. GC-MS Instrumental Analysis:

- **Gas Chromatograph (GC) Conditions:**
 - **Column:** A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for sterol separation.
 - **Injector:** Splitless injection is often used for trace analysis.
 - **Oven Temperature Program:** A temperature gradient is employed to separate the sterols, for example, starting at 180°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 15 minutes.

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity. The mass-to-charge ratios (m/z) of characteristic ions for the derivatized analyte and the **Epicoprostanol-d5** internal standard are monitored. For trimethylsilyl (TMS) derivatives, these would be the molecular ions and key fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Sterols

LC-MS is a powerful alternative for sterol analysis that may not require derivatization.

1. Sample Preparation and Extraction:

- Internal Standard Spiking: A known amount of **Epicoprostanol-d5** is added to the sample.
- Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For LLE, a mixture of organic solvents like chloroform/methanol or methyl tert-butyl ether (MTBE) is common.
- Solvent Evaporation and Reconstitution: The organic extract is dried and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

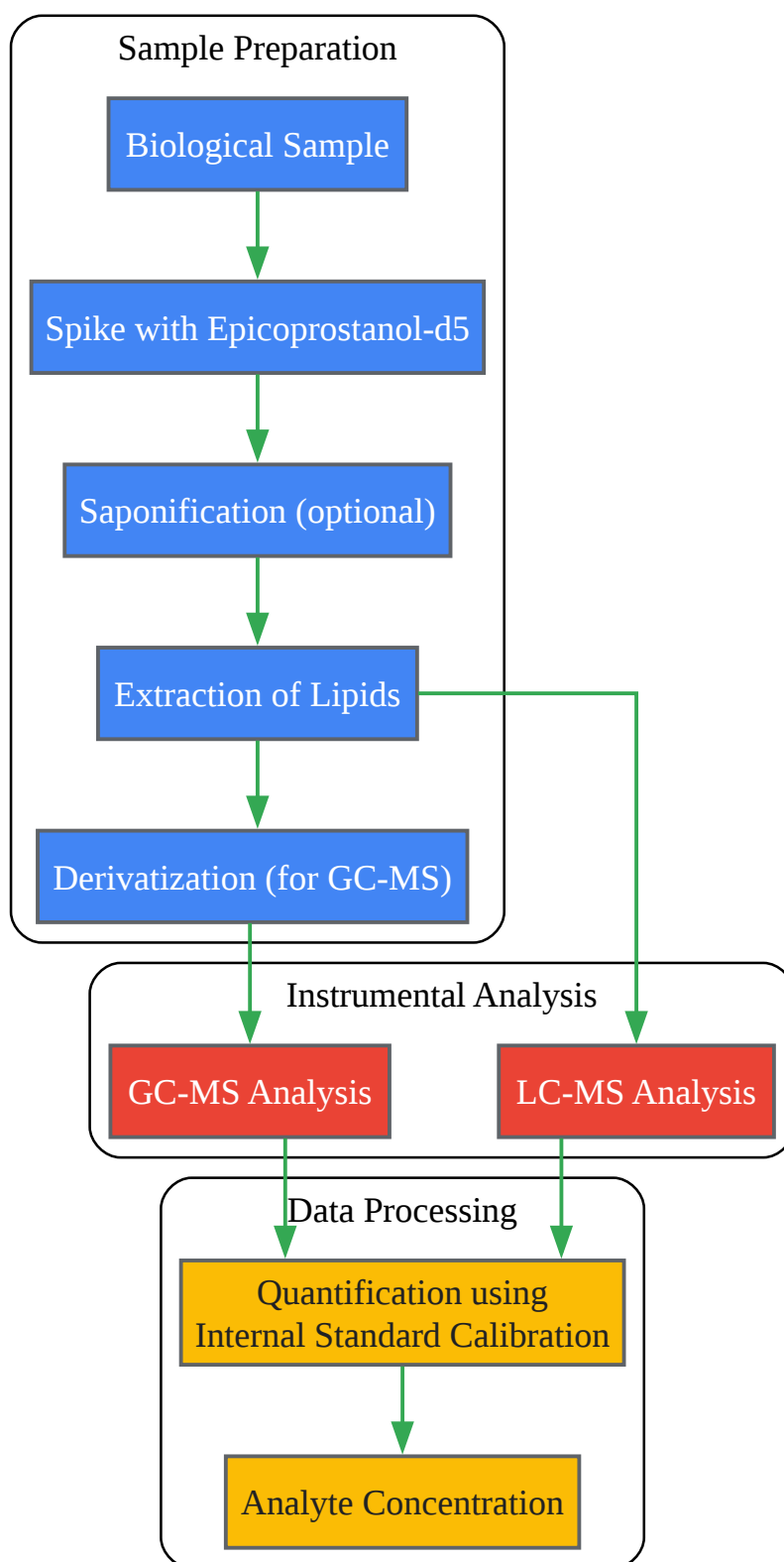
2. LC-MS Instrumental Analysis:

- Liquid Chromatograph (LC) Conditions:
 - Column: A reverse-phase C18 or C8 column is typically used.
 - Mobile Phase: A gradient elution with a mixture of water, methanol, and/or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
 - Flow Rate: Dependent on the column dimensions.

- Mass Spectrometer (MS) Conditions:
 - Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for sterols.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and **Epicoprostanol-d5** are monitored.

Visualizations

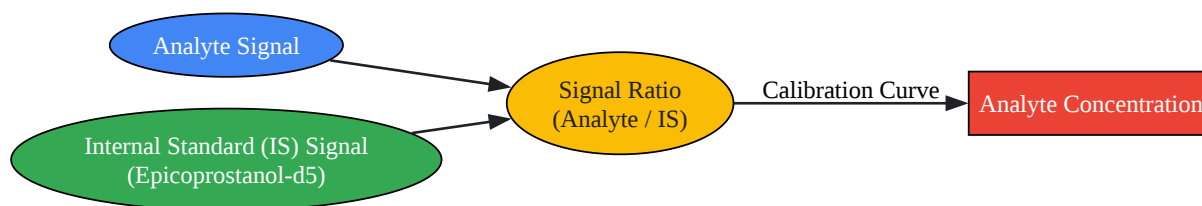
Experimental Workflow for Sterol Quantification using Epicoprostanol-d5



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Caption: Workflow for sterol analysis using an internal standard.

Logical Relationship in Quantitative Analysis



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Caption: Principle of internal standard calibration.

Conclusion

Epicoprostanol-d5 is a critical reagent for the accurate and precise quantification of sterols in complex biological samples. Its physical and chemical properties are closely related to its non-deuterated analog, with the key difference being its increased mass, which allows for its differentiation in mass spectrometry. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for sterol analysis. The use of **Epicoprostanol-d5** as an internal standard is essential for correcting for variations in sample preparation and instrument response, ultimately leading to high-quality, reliable data in metabolomic and clinical research.

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References

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